REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([S:11][CH3:12])=[N:4][C:5]([CH3:10])=[CH:6][C:7]=1[S:8][CH3:9].C(N(CC)CC)C.[Cl:20][CH2:21][C:22](Cl)=[O:23].O>O1CCCC1>[CH3:12][S:11][C:3]1[C:2]([NH:1][C:22](=[O:23])[CH2:21][Cl:20])=[C:7]([S:8][CH3:9])[CH:6]=[C:5]([CH3:10])[N:4]=1
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CC1SC)C)SC
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After being stirred for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
this was extracted with ethyl acetate (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting solid was recrystallized to purity from ether, mp 190°-192° C.
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC(=CC(=C1NC(CCl)=O)SC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.41 mmol | |
AMOUNT: MASS | 0.39 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |